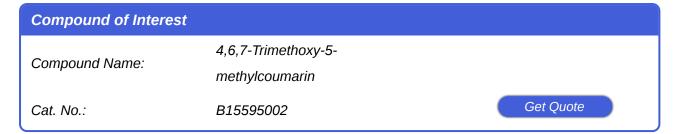


# Physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin

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# An In-depth Technical Guide to 4,6,7-Trimethoxy-5-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4,6,7-Trimethoxy-5-methylcoumarin** is a naturally occurring coumarin derivative isolated from the herb Viola yedonensis Makino.[1][2] As a member of the coumarin class, it holds potential for various biological activities, leveraging the well-documented pharmacological properties of the coumarin scaffold. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,6,7-Trimethoxy-5-methylcoumarin**, alongside general experimental protocols relevant to its study. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates information on related coumarin derivatives to provide a broader context for research and development.

# **Chemical and Physical Properties**

**4,6,7-Trimethoxy-5-methylcoumarin** is a yellow, powdered solid.[3] While specific experimental data for its melting and boiling points are not readily available in published literature, its fundamental properties have been identified.

Table 1: Physical and Chemical Properties of 4,6,7-Trimethoxy-5-methylcoumarin



Property	Value	Source(s)
IUPAC Name	4,6,7-Trimethoxy-5-methyl-2H-chromen-2-one	-
Synonyms	Not available	-
CAS Number	62615-63-8	[2]
Molecular Formula	C13H14O5	[2]
Molecular Weight	250.25 g/mol	[2]
Appearance	Yellow powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Melting Point	Not available	-
Boiling Point	Not available	-

# **Spectroscopic Data**

Detailed experimental spectroscopic data for **4,6,7-Trimethoxy-5-methylcoumarin** are not widely reported. The following sections provide general expectations for the spectral characteristics of this compound based on the analysis of related coumarin structures.

### **Mass Spectrometry (MS)**

The mass spectrum of **4,6,7-Trimethoxy-5-methylcoumarin** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 250.25, corresponding to its molecular weight. Fragmentation patterns of coumarins typically involve the loss of CO from the pyrone ring. For this specific molecule, fragmentation may also involve the loss of methyl groups (CH<sub>3</sub>) from the methoxy substituents.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons, as well as aromatic protons. The chemical shifts will be influenced by the positions of the substituents on the coumarin ring.



<sup>13</sup>C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the carbons of the methyl and methoxy groups.

## Infrared (IR) Spectroscopy

The IR spectrum of **4,6,7-Trimethoxy-5-methylcoumarin** is expected to exhibit characteristic absorption bands for the C=O stretching of the lactone ring (typically around 1700-1750 cm<sup>-1</sup>), C=C stretching of the aromatic ring (around 1450-1600 cm<sup>-1</sup>), and C-O stretching of the ether groups (around 1000-1300 cm<sup>-1</sup>).

# **UV-Visible (UV-Vis) Spectroscopy**

Coumarins typically exhibit strong absorption in the UV region. The UV-Vis spectrum of **4,6,7- Trimethoxy-5-methylcoumarin** is expected to show absorption maxima characteristic of the substituted benzopyrone chromophore.

# **Experimental Protocols**

Specific, validated experimental protocols for the synthesis and isolation of **4,6,7-Trimethoxy-5-methylcoumarin** are not detailed in the available literature. However, general methods for the synthesis of coumarins and their isolation from natural sources can be adapted.

### **Synthesis**

A plausible synthetic route for **4,6,7-Trimethoxy-5-methylcoumarin** would likely involve a Pechmann condensation, a common method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.

Conceptual Synthetic Workflow:



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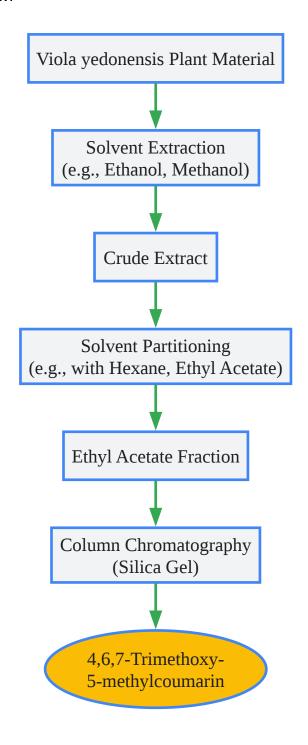
Caption: Conceptual workflow for the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin.



## **Isolation from Viola yedonensis**

The isolation of **4,6,7-Trimethoxy-5-methylcoumarin** from Viola yedonensis would typically involve solvent extraction of the plant material followed by chromatographic separation.

General Isolation Workflow:



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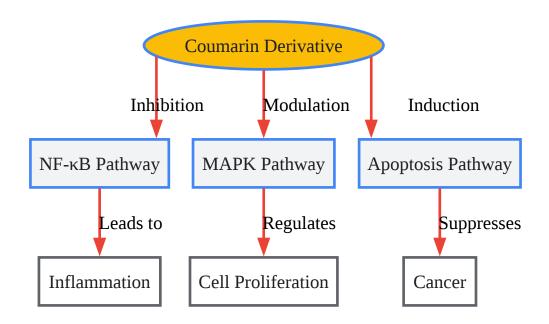


Caption: General workflow for the isolation of coumarins from plant material.

## **Biological Activity and Signaling Pathways**

While specific biological activities and signaling pathways for **4,6,7-Trimethoxy-5-methylcoumarin** have not been extensively studied, the broader class of coumarins is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The biological activities of coumarins are often attributed to their ability to interact with various enzymes and signaling pathways.

Potential Signaling Pathways Modulated by Coumarins:



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Caption: Potential signaling pathways that may be modulated by coumarin derivatives.

#### **Conclusion and Future Directions**

**4,6,7-Trimethoxy-5-methylcoumarin** is a natural product with a chemical structure that suggests potential for interesting biological activities, characteristic of the coumarin family. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, detailed spectroscopic characterization, and pharmacological evaluation.



#### Future research should focus on:

- Complete Physicochemical Characterization: Determining the melting point, boiling point, and other physical constants.
- Detailed Spectroscopic Analysis: Acquiring and interpreting comprehensive <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, Mass Spectrometry, IR, and UV-Vis data.
- Development of Synthetic Protocols: Establishing efficient and scalable synthetic routes to enable further biological studies.
- Pharmacological Evaluation: Investigating its potential anti-inflammatory, antioxidant, antimicrobial, and anticancer activities through in vitro and in vivo studies.
- Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which it exerts its biological effects.

A thorough investigation of **4,6,7-Trimethoxy-5-methylcoumarin** will be crucial to unlock its full potential as a lead compound in drug discovery and development.

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